molecular formula C7H3BrClNO2S B1380535 4-Bromo-3-cyanobenzene-1-sulfonyl chloride CAS No. 1261583-46-3

4-Bromo-3-cyanobenzene-1-sulfonyl chloride

Cat. No. B1380535
CAS RN: 1261583-46-3
M. Wt: 280.53 g/mol
InChI Key: MGLJFSPMLDDGBJ-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2S . It has a molecular weight of 280.53 .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-cyanobenzene-1-sulfonyl chloride is 1S/C7H3BrClNO2S/c8-7-3-6 (13 (9,11)12)2-1-5 (7)4-10/h1-3H . This indicates the presence of a bromine atom, a sulfonyl chloride group, and a cyano group on the benzene ring.


Physical And Chemical Properties Analysis

The predicted boiling point of 4-Bromo-3-cyanobenzene-1-sulfonyl chloride is 400.5±40.0 °C and its predicted density is 1.94±0.1 g/cm3 .

Scientific Research Applications

  • Chromogenic Reagent Synthesis :

    • 4-Bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA), a chromogenic reagent, was synthesized using related compounds. This reagent is used for spectrophotometric determination of cadmium(II) in wastewater, showing its utility in environmental analysis (Meng Shuang, 2002).
  • Photoreduction Studies :

    • The catalyzed photoreduction of 4-bromonitrobenzene in aqueous solutions, involving 4-Bromo-3-cyanobenzene-1-sulfonyl chloride, was studied, highlighting its role in chemical transformations and synthesis (G. G. Wubbels, E. J. Snyder, & E. Coughlin, 1988).
  • Radical Bromination :

    • The solvent-dependent radical bromination of aromatic sulfonyl chlorides was explored, demonstrating the chemical versatility and reactivity of such compounds in organic synthesis (L. Quartara et al., 2006).
  • Polymer Synthesis :

    • 4-Bromo-3-cyanobenzene-1-sulfonyl chloride was used in the preparation of polymers, such as polysulfones, by polycondensation. This highlights its importance in the field of polymer chemistry and materials science (Moriyuki Sato & M. Yokoyama, 1984).
  • Spectroscopic and Theoretical Studies :

    • Vibrational spectroscopic studies, including HOMO, LUMO, NBO, and NLO properties of related sulfonyl chloride compounds, were conducted. These studies are crucial for understanding the electronic and molecular properties of such compounds (K. Nagarajan & V. Krishnakumar, 2018).
  • Synthesis and Conversion of Sulfonated Compounds :

    • Research on the synthesis and conversion of substituted benzyl-p-tolyl sulfones to various chemical structures, using related sulfonyl chlorides, was carried out. This kind of research is pivotal for the development of new chemical entities (B. D. Lenihan & H. Shechter, 1999).
  • Antibacterial Properties :

    • Studies have been conducted on the synthesis and antibacterial properties of compounds derived from 4-Bromo-3-cyanobenzene-1-sulfonyl chloride, indicating its potential application in developing new antibacterial agents (V. Toropin et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 3-Cyanobenzene-1-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s reasonable to expect that 4-Bromo-3-cyanobenzene-1-sulfonyl chloride would have similar hazards.

properties

IUPAC Name

4-bromo-3-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLJFSPMLDDGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-cyanobenzene-1-sulfonyl chloride

CAS RN

1261583-46-3
Record name 4-bromo-3-cyanobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-bromo benzonitrile (10.0 g, 50.75 mmol) in concentrated hydrogen chloride (25 mL) and acetic acid (25 mL) was added sodium nitrite (3.85 g, 55.82 mmol) in water (12.5 mL). The reaction was stirred at 0° C. for 15 minutes. In a separate flask was prepared a saturated solution of sulfur dioxide in acetic acid (25 mL) at 0° C. Calcium chloride dihydrate (3.46 g, 20.30 mmol) was added to the saturated solution prior to the dropwise addition of the solution containing 5-amino-2-bromo benzonitrile. The reaction mixture was warmed to room temperature and stirred for 16 hours. The reaction mixture was diluted with water and the resulting white precipitate collected by filtration. The solids were dissolved in dichloromethane and washed with a saturated aqueous solution of sodium chloride. The organics were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The material was purified by column chromatography (5% ethyl acetate in heptane elution). Fractions containing product were combined and concentrated in vacuo to obtain the title compound as a colourless solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
3.46 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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